N-9H-Carbazol-2-yl-N-hydroxyacetamide

Description

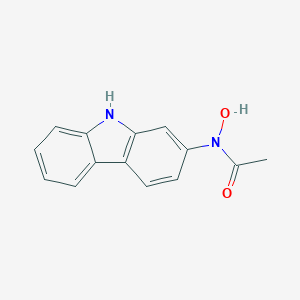

N-9H-Carbazol-2-yl-N-hydroxyacetamide is a carbazole-derived compound characterized by a hydroxyacetamide moiety attached to the 2-position of the 9H-carbazole scaffold. Carbazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

CAS No. |

114865-66-6 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

N-(9H-carbazol-2-yl)-N-hydroxyacetamide |

InChI |

InChI=1S/C14H12N2O2/c1-9(17)16(18)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15,18H,1H3 |

InChI Key |

LXNAQBIJCLSEPX-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |

Other CAS No. |

114865-66-6 |

Synonyms |

2-(N-hydroxyacetamido)carbazole N-OH-AAC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key observations :

Q & A

Q. What are common synthetic routes for N-9H-carbazol-2-yl-N-hydroxyacetamide derivatives?

Methodological Answer: Synthesis typically involves coupling carbazole derivatives with acylating agents. For example:

- Acylation of carbazole intermediates : Reacting 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride with substituted aromatic amines in the presence of triethylamine and methylene chloride (MDC) under reflux yields acetamide analogues .

- Reductive amination : Carbazole-9-acetaldehyde can react with amines (e.g., 4-(methylsulfonyl)aniline) using sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature, followed by purification via column chromatography (Hexane/EtOAc) .

- Chloroacetylation : General acylations with chloroacetyl chloride under mild conditions provide high yields (e.g., 99% for polycyclic carbazoles) without requiring further purification .

Q. How should spectroscopic methods be employed to characterize this compound derivatives?

Methodological Answer:

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent integration and electronic environments. For example, aromatic protons in carbazole derivatives appear between δ 7.1–8.1 ppm, while NH protons resonate at δ ~10.7–10.8 ppm (singlet) . Amide carbonyl carbons typically appear at δ 164–165 ppm in NMR .

- IR spectroscopy : Confirm the presence of amide C=O stretches (~1645–1680 cm) and N–H bends (~3300 cm) .

- X-ray crystallography : Use SHELXL for structural refinement (e.g., hydrogen-bonding networks in crystal lattices) and ORTEP-III for visualization of intermolecular interactions .

Q. What purification strategies are effective for carbazole-based acetamides?

Methodological Answer:

- Column chromatography : Employ gradient elution (e.g., Hexane/EtOAc 1:1) to separate polar byproducts .

- Recrystallization : Use solvents like 2-propanol or methanol/water mixtures to obtain high-purity crystals (e.g., melting points 231–233°C) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

Methodological Answer:

- Cross-validation : Compare NMR, IR, and mass spectrometry data with literature values (e.g., ensure consistency with reported shifts for carbazole NH groups ).

- Crystallographic validation : Resolve ambiguities in stereochemistry or substituent orientation via single-crystal X-ray diffraction .

- Statistical analysis : For conflicting bioactivity results (e.g., antibacterial assays), use triplicate experiments with positive/negative controls and ANOVA to assess significance .

Q. How can reaction conditions be optimized for carbazole acetamide synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reaction rates in reductive aminations .

- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for acylation reactions to improve yields .

- Temperature control : Reflux conditions (~80°C) for acylation vs. room temperature for reductive amination balance reactivity and side-product formation .

Q. What computational approaches predict photophysical or bioactivity properties of carbazole derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict fluorescence behavior (e.g., 9-benzyl-9H-carbazole derivatives exhibit strong blue emission ).

- Molecular docking : Model interactions with biological targets (e.g., bacterial enzymes for antibacterial activity predictions ).

Q. How should bioactivity assays be designed for carbazole acetamides?

Methodological Answer:

- Antimicrobial testing : Use agar dilution or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in μg/mL .

- Fluorescence-based assays : Quantify binding to rare-earth cations via emission quenching or enhancement (e.g., terbium recognition using 9-benzylcarbazole derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.